N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine
Description
N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 2, 4, and 4. The substituents include:
- 2-position: A phenyl group.
- 4-position: An isopropylamine group.
- 6-position: A methoxymethyl group.
This compound belongs to a class of pyrimidinamines, which are widely studied for their biological activities, including antimicrobial, antifungal, and immunomodulatory properties.
Properties
IUPAC Name |
6-(methoxymethyl)-2-phenyl-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(2)16-14-9-13(10-19-3)17-15(18-14)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTINGZPRMTCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1)COC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions: Introduction of the isopropyl and methoxymethyl groups can be achieved through nucleophilic substitution reactions. For example, the methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.
Phenyl Group Introduction: The phenyl group can be introduced via a Grignard reaction or other suitable arylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropyl-6-(formylmethyl)-2-phenyl-4-pyrimidinamine, while reduction may produce N-isopropyl-6-(hydroxymethyl)-2-phenyl-4-pyrimidinamine.
Scientific Research Applications
Anticancer Activity
N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine has shown significant potential as an anticancer agent. Research indicates that it can inhibit cellular proliferation and induce apoptosis in various cancer cell lines.
Mechanism of Action :
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell growth and survival, such as AKT and mTOR pathways.
- Induction of Apoptosis : It activates caspases and increases reactive oxygen species (ROS) production, leading to programmed cell death.
Data Table: Anticancer Efficacy
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| HL-60 | 103.26 ± 4.59 | G2/M phase arrest, apoptosis |
| K562 | 50 | Caspase activation |
| MCF7 | 75 | ROS induction |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophage cell lines.
Data Table: Inflammatory Marker Production
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Neurodegenerative Diseases
Emerging studies suggest that this compound may have applications in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation.
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential as a therapeutic agent in oncology.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This makes it a promising candidate for further clinical development.
Mechanism of Action
The mechanism of action of N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key structural differences between N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine and similar pyrimidinamines are summarized below:
Physicochemical Properties
- Hydrophilicity/Lipophilicity : The methoxymethyl group in the target compound introduces moderate hydrophilicity compared to the trifluoromethyl group in , which is strongly lipophilic.
- Steric Effects : The isopropyl group at position 4 provides steric hindrance similar to the methyl and methoxy substituents in , but with greater conformational flexibility.
Notes
- Limited direct studies on the target compound necessitate extrapolation from related structures.
- Substituent effects on bioavailability and toxicity require experimental validation.
Q & A
Q. What are the established synthetic routes for N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, and how can reaction conditions be optimized for yield and purity?
-
Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, starting from 6-methyl-2-phenylpyrimidin-4-amine derivatives, methoxymethylation at the C6 position can be achieved using methoxymethyl chloride in the presence of a base (e.g., NaH) under anhydrous conditions . Optimization includes temperature control (0–5°C for methoxymethylation to minimize side reactions) and purification via column chromatography with gradients of ethyl acetate/hexane. Yield improvements (>70%) are reported using catalytic DMAP to enhance reactivity .
-
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methoxymethylation | MeOCH₂Cl, NaH, DMF, 0°C | 72 | 98% |
| N-isopropylation | (CH₃)₂CHI, K₂CO₃, DMF, 80°C | 68 | 95% |
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard . Key structural features include dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), and weak C–H⋯O or C–H⋯π interactions stabilizing the lattice . Hydrogen bonding between the amine (N–H) and pyrimidine nitrogen (N⋯H–N) is critical for conformational stability .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., hydrogen bonding patterns) in structurally analogous pyrimidines be resolved?
- Methodological Answer : Discrepancies arise from substituent effects (e.g., electron-withdrawing groups altering hydrogen bond donor/acceptor capacity). For example, replacing a methoxy group with trifluoromethyl in analogs eliminates N–H⋯N bonding due to steric hindrance . To resolve contradictions:
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : SAR studies require systematic modification of substituents (e.g., methoxymethyl, isopropyl) and evaluation of bioactivity. For example:
-
Replace the methoxymethyl group with fluoromethyl (via DAST fluorination) to probe metabolic stability .
-
Use isothermal titration calorimetry (ITC) to measure binding affinity to target proteins.
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Correlate steric parameters (e.g., Tolman cone angle for isopropyl) with inhibitory potency .
- Data Table :
| Derivative | Substituent | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | Methoxymethyl | 1.2 | 2.8 |
| Analog 1 | Fluoromethyl | 0.8 | 3.1 |
| Analog 2 | Ethoxymethyl | 2.5 | 2.5 |
Q. How can metabolically stable analogs be designed while retaining target affinity?
- Methodological Answer : Introduce deuterium at labile positions (e.g., methoxymethyl C–H) to slow oxidative metabolism . Alternatively, replace the methoxy group with a trifluoromethylsulfonyl group to enhance steric and electronic stability . Validate using:
- Microsomal stability assays (e.g., human liver microsomes, t₁/₂ > 60 min).
- LC-MS/MS to identify major metabolites .
Experimental Design Considerations
Q. What analytical techniques are critical for characterizing this compound’s purity and stability under varying conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
